molecular formula C14H19NO B8638265 (+)-1-(m-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane CAS No. 61098-46-2

(+)-1-(m-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane

Cat. No. B8638265
CAS RN: 61098-46-2
M. Wt: 217.31 g/mol
InChI Key: CACUHZYZLDBFQG-UHFFFAOYSA-N
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Description

(+)-1-(m-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-1-(m-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-1-(m-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61098-46-2

Product Name

(+)-1-(m-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol

InChI

InChI=1S/C14H19NO/c1-15-10-14(7-3-5-12(15)9-14)11-4-2-6-13(16)8-11/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3

InChI Key

CACUHZYZLDBFQG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCCC1C2)C3=CC(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.4 g of 1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane hydrobromide and 4 ml of aqueous 48% hydrobromic acid is refluxed for 1.5 hours. After the reaction, the mixture is concentrated under reduced pressure. Aqueous ammonia is added to the residue, and the aqueous mixture is extracted with chloroform. The chloroform extract is washed with water, dried and then evaporated to remove solvent. The residue thus obtained is recrystallized from ethylacetate. 0.245 g of 1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane is obtained. M.p. 144.5°-145.5°C.
Name
1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane hydrobromide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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